(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid
Description
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-29-16-12-10-15(11-13-16)22(23(26)27)25-24(28)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKZYLDYXMQFKW-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid typically involves the following steps:
Fmoc Protection: The starting material, (S)-2-amino-2-(4-methoxyphenyl)acetic acid, is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. This reaction results in the formation of the Fmoc-protected amino acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amines in the synthesis of peptides.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural properties.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the synthesis of complex organic molecules and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during various synthetic steps and can be selectively removed under mild conditions. This selective protection and deprotection allow for the stepwise synthesis of complex molecules, particularly peptides.
Comparison with Similar Compounds
Key Properties :
- Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .
- Precautionary Measures : Requires handling with protective equipment (gloves, eye protection) and adequate ventilation .
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids. Below is a comparative analysis with structurally analogous derivatives:
Structural and Functional Comparisons
Table 1: Structural and Physicochemical Properties
Hazard and Handling Considerations
- The target compound’s H302/H315/H319 hazards necessitate stricter handling compared to derivatives like the hydroxyl analog () or N-methylated variant (), which lack detailed hazard data .
- The azido derivative () poses additional risks (H411: toxic to aquatic life) due to its reactive azide group, requiring specialized disposal protocols .
Biological Activity
(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid, commonly referred to as Fmoc-protected amino acid, is an important compound in peptide synthesis and has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for maintaining the stability of the amino group during peptide synthesis. Its molecular formula is C22H25NO4, with a molecular weight of approximately 367.44 g/mol. The synthesis typically involves:
- Protection of the Amino Group : The amino group is protected using the Fmoc group.
- Formation of the Aromatic Moiety : The 4-methoxyphenyl acetic acid derivative is synthesized.
- Coupling Reaction : The protected amine is coupled with the aromatic derivative using coupling reagents like EDCI or DCC.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves:
- Inhibition of Tubulin Polymerization : Compounds similar to this compound have been shown to interact with the colchicine-binding site on tubulin, leading to mitotic arrest and apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its fluorenylmethoxycarbonyl group enhances its stability and bioavailability, making it a promising candidate for developing antimicrobial agents .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound can modulate enzyme activity through binding interactions facilitated by its functional groups.
- Stability in Biological Systems : The Fmoc protection allows for controlled studies on its interactions without degradation, enhancing its therapeutic potential .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |
|---|---|---|---|
| This compound | Significant in MCF-7 cells | Effective against various strains | Tubulin inhibition |
| (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chlorophenyl)propanoic acid | Moderate | Limited | Enzyme modulation |
| (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-chlorophenyl)pentanoic acid | High in various cancer lines | Moderate | Tubulin interaction |
Case Studies
- Antiproliferative Effects : A study conducted on MCF-7 cells demonstrated that compounds derived from this compound showed IC50 values ranging from 10 to 33 nM, indicating potent antiproliferative effects .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with related compounds resulted in G2/M phase arrest and subsequent apoptosis in cancer cells, confirming their potential as antitumor agents .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Answer: This compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation . Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .
- Emergency Measures: For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Seek medical attention if irritation persists .
- Storage: Keep in a tightly sealed container at ambient temperature, away from strong acids/bases .
Q. What is a standard synthetic route for this compound?
Answer: A common method involves Fmoc (fluorenylmethyloxycarbonyl) protection strategies:
Activation: React the amino acid precursor with Fmoc-Cl (9-fluorenylmethyl chloroformate) in a polar solvent (e.g., dichloromethane) at -10–20°C, using a base like N-ethyl-N,N-diisopropylamine to maintain pH .
Coupling: Attach the Fmoc-protected intermediate to a resin (e.g., NovaSyn TGR) for solid-phase peptide synthesis. Deprotection uses 20% piperidine in DMF .
Cleavage: Release the product from the resin with trifluoroacetic acid (TFA) and purify via reverse-phase HPLC .
Q. How is the compound characterized for purity and structural confirmation?
Answer:
- Analytical HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% typical) .
- Spectroscopy: Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for fluorenyl groups) and MALDI-TOF mass spectrometry for molecular weight validation .
Advanced Research Questions
Q. How can coupling efficiency be optimized in peptide synthesis using this compound?
Answer:
- Solvent Selection: Use DMF or dichloromethane for solubility. Pre-activate the carboxylic acid with HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) to minimize racemization .
- Monitoring Reactions: Employ Kaiser tests or LC-MS to detect free amine groups and ensure complete coupling .
- Temperature Control: Conduct reactions at 0–4°C to suppress side reactions while maintaining reactivity .
Q. What strategies resolve racemization during Fmoc deprotection?
Answer:
- Deprotection Conditions: Use 20% piperidine in DMF for ≤30 minutes to minimize base-induced racemization .
- Additives: Include 0.1 M HOBt or OxymaPure to stabilize the amino acid intermediate .
- Chiral HPLC: Regularly analyze products with a chiral stationary phase (e.g., Chiralpak IA) to detect and quantify enantiomeric excess .
Q. How can analytical data contradictions (e.g., NMR vs. MS) be troubleshooted?
Answer:
- Impurity Identification: Use high-resolution LC-MS to detect byproducts (e.g., truncated sequences or oxidation products) .
- Deuterated Solvents: Ensure NMR samples are fully dissolved in deuterated DMSO or CDCl₃ to avoid signal splitting from residual protons .
- Cross-Validation: Compare data with synthesized standards or computational predictions (e.g., ChemDraw NMR simulations) .
Q. How to address conflicting stability data under varying experimental conditions?
Answer:
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .
- Incompatibility Mapping: Avoid storage with oxidizing agents (e.g., peroxides) or strong bases, which degrade the Fmoc group .
- Controlled Atmosphere: Use argon/vacuum sealing for long-term storage to prevent moisture absorption .
Q. What modifications enhance this compound’s utility in targeted drug delivery?
Answer:
- Side-Chain Functionalization: Introduce halodifluoromethyl groups (e.g., bromodifluoromethoxy) via electrophilic substitution to improve membrane permeability .
- Conjugation: Link to polyethylene glycol (PEG) or cell-penetrating peptides via ester/amide bonds to enhance bioavailability .
- Prodrug Design: Mask the carboxylic acid as a tert-butyl ester for pH-sensitive release in vivo .
Methodological Notes
- Safety Compliance: Always cross-reference region-specific regulations (e.g., EU-GHS/CLP) for hazard classifications .
- Data Gaps: Ecological toxicity and chronic exposure data are limited; conduct zebrafish or Daphnia magna assays for preliminary environmental risk assessment .
- Advanced Synthesis: For scale-up, transition from batch to flow chemistry to improve yield and reduce side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
